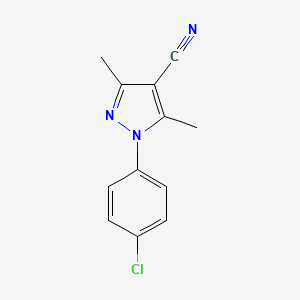

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPDMPC, is a heterocyclic aromatic compound with a wide range of applications in scientific research and industrial synthesis. The compound has a molecular formula of C10H9ClN2 and a molecular weight of 184.6 g/mol. CPDMPC is a colorless, crystalline solid with a melting point of 102°C and a boiling point of 250°C. It is insoluble in water but soluble in most organic solvents.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

- Novel pyrazole derivatives, including those related to 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial properties Hafez, El-Gazzar, & Al-Hussain, 2016.

Antileishmanial Activity

- Tetrazole compounds and their pyrazole-4-carbonitrile precursors have been synthesized and assessed for antileishmanial activity against Leishmania species. Some derivatives displayed potent activity, comparing favorably with the reference drug pentamidine while exhibiting lower cytotoxicity Faria et al., 2013.

Nanotechnological Enhancements

- Water-soluble formulations of a related pyrazole derivative were prepared using nanotechnological approaches such as dendrimers and liposomes, significantly enhancing solubility and showing in vitro antiproliferative effects on various cancer cell lines Alfei et al., 2022.

Metallomacrocyclic Complexes

- New 3,5-dimethylpyrazolic hybrid ligands have been synthesized and used to form palladium(II) complexes, which were characterized and studied for their structural properties and stability in solution Guerrero et al., 2008.

Antitubercular Agents

- Novel N-aryl-1,4-dihydropyridines bearing a 1H-pyrazole ring have been synthesized and demonstrated excellent antitubercular activity, with some compounds being more potent than the first-line antitubercular drug isoniazid Trivedi et al., 2011.

Mécanisme D'action

Target of Action

The compound “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that justifies their antileishmanial activity . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways due to their diverse pharmacological effects .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . These studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For example, one compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

Similar compounds have been used in various environments, including in agriculture . These compounds can be influenced by environmental factors, which can affect their action, efficacy, and stability.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODUIYOZBUSEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

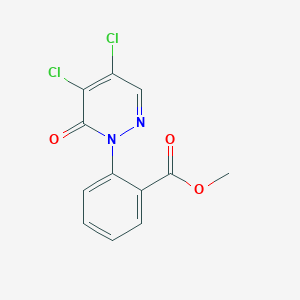

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)

![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)